molecular formula C5H2N4O2 B593305 2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine CAS No. 139392-55-5

2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine

Cat. No.: B593305
CAS No.: 139392-55-5
M. Wt: 150.097
InChI Key: TWQIXMCTSZDDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a pharmacophore in drug design.

Chemical Reactions Analysis

2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the Dimroth rearrangement, which involves the isomerization of heterocycles, can be catalyzed by acids or bases and is influenced by factors such as pH and the presence of electron-withdrawing groups . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine can be compared with other oxazolo[5,4-d]pyrimidine derivatives, which also exhibit significant biological activities. Similar compounds include 7-amino-oxazolo[5,4-d]pyrimidine derivatives, which have been studied for their immunological and antiviral properties . The unique structural features of this compound, such as the presence of the nitroso group, contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

139392-55-5

Molecular Formula

C5H2N4O2

Molecular Weight

150.097

IUPAC Name

2-nitroso-[1,3]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C5H2N4O2/c10-9-5-8-3-1-6-2-7-4(3)11-5/h1-2H

InChI Key

TWQIXMCTSZDDII-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=N1)OC(=N2)N=O

Synonyms

Oxazolo[5,4-d]pyrimidine, 2-nitroso- (9CI)

Origin of Product

United States

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